5-(2-fluorophenyl)-4H-1,2,4-triazole-3-thiol
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Overview
Description
5-(2-fluorophenyl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that features a triazole ring substituted with a fluorophenyl group and a thiol group. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities, including antimicrobial, antifungal, and anticancer properties.
Mechanism of Action
Target of Action
Compounds like “5-(2-fluorophenyl)-4H-1,2,4-triazole-3-thiol” often target enzymes or receptors in the body. The specific target would depend on the exact structure of the compound and its intended use .
Mode of Action
Once the compound binds to its target, it could inhibit or activate the function of the target, leading to a change in a biological process .
Biochemical Pathways
The compound could affect various biochemical pathways depending on its target. For example, it could influence signal transduction pathways, metabolic pathways, or cell cycle regulation .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would determine its bioavailability. Factors such as solubility, stability, and molecular size could influence these properties .
Result of Action
The molecular and cellular effects of the compound’s action would depend on the specific biological process it influences. This could range from changes in gene expression to alterations in cell behavior .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability .
Biochemical Analysis
Biochemical Properties
Similar compounds have been shown to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions can vary, but they often involve binding to active sites or allosteric sites, influencing the function of the biomolecule .
Cellular Effects
Similar compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . These effects can be both direct, through binding to cellular components, and indirect, through changes in the cellular environment .
Molecular Mechanism
It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
Similar compounds have shown threshold effects and toxic or adverse effects at high doses .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-fluorophenyl)-4H-1,2,4-triazole-3-thiol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-fluorobenzonitrile with thiosemicarbazide in the presence of a base, followed by cyclization to form the triazole ring. The reaction conditions often include heating and the use of solvents such as ethanol or dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and automated systems may also be employed to ensure consistency and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
5-(2-fluorophenyl)-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced under specific conditions to modify the triazole ring or the fluorophenyl group.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Disulfides, sulfonic acids.
Reduction: Modified triazole derivatives.
Substitution: Various substituted triazole derivatives.
Scientific Research Applications
5-(2-fluorophenyl)-4H-1,2,4-triazole-3-thiol has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Industry: Utilized in the synthesis of agrochemicals and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
- 5-(2-fluorophenyl)-1H-pyrrole-3-formaldehyde
- 5-chloro-1,3-dimethyl-1H-pyrazol-4-yl (2-fluorophenyl) methanone
- Thiophene derivatives
Uniqueness
5-(2-fluorophenyl)-4H-1,2,4-triazole-3-thiol is unique due to its combination of a fluorophenyl group and a thiol group on a triazole ring. This structure imparts distinct chemical reactivity and biological activity, making it a valuable compound in medicinal chemistry and other fields.
Properties
IUPAC Name |
5-(2-fluorophenyl)-1,2-dihydro-1,2,4-triazole-3-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6FN3S/c9-6-4-2-1-3-5(6)7-10-8(13)12-11-7/h1-4H,(H2,10,11,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOUUROSHCZTVFN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC(=S)NN2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6FN3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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